3-(Benzenesulfonyl)-6-fluoro-1-[(4-fluorophenyl)methyl]-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one
Description
This compound belongs to the quinolin-4-one class, characterized by a bicyclic core with a ketone group at position 2. Key structural features include:
- Fluorine atoms at position 6 of the quinoline ring and on the para position of the benzyl substituent, enhancing metabolic stability and lipophilicity.
- A pyrrolidin-1-yl group at position 7, which may improve solubility and influence binding affinity.
- A 4-fluorophenylmethyl group at position 1, providing steric and electronic modulation.
These features collectively suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonyl and fluorinated motifs .
Properties
IUPAC Name |
3-(benzenesulfonyl)-6-fluoro-1-[(4-fluorophenyl)methyl]-7-pyrrolidin-1-ylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22F2N2O3S/c27-19-10-8-18(9-11-19)16-30-17-25(34(32,33)20-6-2-1-3-7-20)26(31)21-14-22(28)24(15-23(21)30)29-12-4-5-13-29/h1-3,6-11,14-15,17H,4-5,12-13,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNHIJZFPLVLJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=CC=C4)CC5=CC=C(C=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Benzenesulfonyl)-6-fluoro-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of dihydroquinolinones, which are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. The unique structural features of this compound, including its benzenesulfonyl group and fluorinated phenyl moiety, suggest a promising profile for therapeutic applications.
- Molecular Formula: C22H15F2NO3S
- Molecular Weight: 411.42 g/mol
- CAS Number: 866726-22-9
The biological activity of 3-(benzenesulfonyl)-6-fluoro-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition: The compound can bind to the active sites of enzymes, inhibiting their catalytic functions. This inhibition can affect various biological pathways, particularly those involved in inflammation and cancer progression.
- Receptor Modulation: Interaction with cellular receptors may alter signal transduction pathways, leading to changes in cellular responses.
Biological Activity
Research has indicated several potential biological activities for this compound:
- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation markers in vitro, suggesting its potential use in treating inflammatory diseases.
- Anticancer Properties : Preliminary studies indicate that it may inhibit the proliferation of cancer cell lines. For instance, it was evaluated against breast and colon cancer cells, demonstrating significant antiproliferative effects.
- Antimicrobial Effects : The compound exhibits activity against various bacterial strains, which positions it as a candidate for further development as an antimicrobial agent.
Data Summary Table
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Anti-inflammatory Effects : A study demonstrated that treatment with the compound led to a marked decrease in pro-inflammatory cytokines in cultured macrophages, indicating its potential as an anti-inflammatory agent.
- Anticancer Activity Evaluation : In vitro assays revealed that the compound inhibited cell growth in various cancer cell lines at micromolar concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest.
- Antimicrobial Testing : The compound was tested against Methicillin-resistant Staphylococcus aureus (MRSA) and exhibited significant antibacterial activity with a minimum inhibitory concentration (MIC) comparable to established antibiotics.
Comparison with Similar Compounds
3-(3-Chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-(4-methylbenzyl)-1,4-dihydroquinolin-4-one
- Structural Differences: Position 3: 3-Chlorobenzenesulfonyl (vs. benzenesulfonyl in the target compound). The chloro group introduces stronger electron-withdrawing effects. Position 7: Diethylamino group (vs. pyrrolidinyl). Diethylamino may reduce solubility due to its hydrophobic nature. Benzyl Group: 4-Methylphenylmethyl (vs. 4-fluorophenylmethyl).
- Implications: The chloro substituent could enhance receptor binding affinity in certain targets but may increase toxicity risks. Reduced solubility from diethylamino might limit bioavailability .
7-(Azepan-1-yl)-6-fluoro-3-(4-methoxyphenyl)sulfonyl-1-(phenylmethyl)quinolin-4-one
- Structural Differences :
- Position 3 : 4-Methoxyphenylsulfonyl (vs. benzenesulfonyl). Methoxy is electron-donating, which may reduce electrophilic reactivity.
- Position 7 : Azepan-1-yl (a seven-membered ring vs. pyrrolidinyl’s five-membered ring). Larger ring size could alter conformational flexibility.
- Benzyl Group : Unsubstituted phenylmethyl (vs. 4-fluorophenylmethyl).
- Implications :
3-(Benzenesulfonyl)-6-fluoro-1-(4-methylbenzyl)quinolin-4-one
- Structural Differences: Position 7: No substituent (vs. pyrrolidin-1-yl). Benzyl Group: 4-Methylphenylmethyl (vs. 4-fluorophenylmethyl).
- Implications :
Comparative Data Table
Research Findings and Implications
- Electron-Withdrawing vs. Electron-Donating Groups : Fluorine and chlorobenzenesulfonyl groups (target compound and ) enhance stability and binding in hydrophobic environments, whereas methoxy groups () may favor interactions with polar residues.
- Amino Group Effects: Pyrrolidinyl (target) balances solubility and rigidity, outperforming diethylamino () in solubility and azepan-1-yl () in conformational flexibility.
- Benzyl Substitutions : 4-Fluorophenylmethyl (target) offers optimal steric and electronic properties compared to methyl () or unsubstituted benzyl ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
